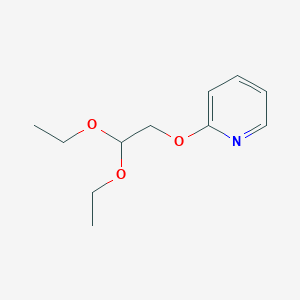
3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as TFMBI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFMBI is a small molecule that belongs to the class of imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Synthesis of Glycolurils and Analogues
Glycolurils and their analogues, which are structurally related to the compound , have been extensively studied for their diverse applications in fields such as pharmacology, explosives, and supramolecular chemistry. These compounds serve as building blocks in creating complex molecular architectures due to their unique structural features. The review by Kravchenko, Baranov, and Gazieva (2018) highlights various synthetic approaches to glycolurils and their analogues, underscoring the importance of developing new methods for their preparation (Kravchenko, Baranov, & Gazieva, 2018).
Anticancer Applications
Research on substituted imidazolidin-2,4-diones, structurally similar to the queried compound, has revealed potential anticancer properties. Penthala et al. (2011) synthesized a series of novel N-benzyl aplysinopsin analogs, demonstrating potent in vitro cytotoxicity against human tumor cell lines. This research signifies the potential of such compounds for further development as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Mechanism of Action
Target of Action
The primary targets of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of fatty acids and other bioactive lipids, which are involved in various physiological processes.
Mode of Action
This compound acts as a dual inhibitor of sEH and FAAH . By inhibiting these enzymes, it interferes with the breakdown of certain fatty acids and lipids, leading to an increase in their levels. This can result in various changes in cellular signaling and function.
Biochemical Pathways
The inhibition of sEH and FAAH affects several biochemical pathways. For instance, sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that have vasodilatory and anti-inflammatory effects. By inhibiting sEH, the compound can increase EET levels, potentially leading to enhanced vasodilation and reduced inflammation .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable and to exhibit favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific physiological context. By increasing the levels of certain bioactive lipids, it could potentially exert anti-inflammatory effects, promote vasodilation, and influence other cellular processes .
properties
IUPAC Name |
3-[1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O4/c15-14(16,17)24-10-3-1-8(2-4-10)12(22)19-6-9(7-19)20-11(21)5-18-13(20)23/h1-4,9H,5-7H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIJLLKIDAUFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2947153.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2947155.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2947160.png)
![2-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947161.png)
![3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one](/img/structure/B2947162.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetyl}piperazine](/img/structure/B2947163.png)
![ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate](/img/structure/B2947164.png)

![3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2947167.png)
![3-cyclopentyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2947171.png)